molecular formula C11H13ClN2OS B1457896 C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride CAS No. 1263378-79-5

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride

Cat. No.: B1457896
CAS No.: 1263378-79-5
M. Wt: 256.75 g/mol
InChI Key: KZWQUUCQPITSHR-UHFFFAOYSA-N
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Description

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2OS. It is a white solid with a molecular weight of 256.76 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then subjected to further reactions to introduce the methylamine group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

    3-Methoxybenzaldehyde: An aromatic aldehyde with a methoxy group, used as a precursor in the synthesis of the target compound.

    Thiosemicarbazide: A reagent used in the formation of thiazole rings.

Uniqueness

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride is unique due to its specific combination of a thiazole ring with a methoxyphenyl group and a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQUUCQPITSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride
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C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride
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C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride
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C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride

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